molecular formula C₅HD₈Br₃O B1162146 Tribromoneopentanol-d8

Tribromoneopentanol-d8

Cat. No.: B1162146
M. Wt: 332.89
Attention: For research use only. Not for human or veterinary use.
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Description

Tribromoneopentanol-d8 is a deuterated analog of tribromoneopentanol, where eight hydrogen atoms are replaced with deuterium. This compound is primarily utilized as an analytical standard in mass spectrometry and nuclear magnetic resonance (NMR) studies due to its isotopic purity and stability. As evidenced by commercial listings, it is available in standardized quantities (2.5 mg and 25 mg), indicating its role in quantitative analysis and quality control workflows . The structural backbone consists of a neopentanol (2,2-dimethylpropanol) core substituted with three bromine atoms, with deuterium incorporation enhancing its utility in tracer experiments and metabolic studies.

Properties

Molecular Formula

C₅HD₈Br₃O

Molecular Weight

332.89

Synonyms

2,2,2-Tris(bromomethyl)ethanol-d8;  2,2-Bis(bromomethyl)-3-bromo-1-propanol-d8;  3-Bromo-2,2-bis(bromomethyl)-1-propanol-d8;  3-Bromo-2,2-bis(bromomethyl)propanol-d8;  3-Bromo-2,2-bis(bromomethyl)propyl Alcohol-d8;  FR 1360-d8;  FR 513-d8;  NSC 20521-d8;  Pe

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Tribromoneopentanol-d8 belongs to a broader class of halogenated deuterated alcohols. Below is a comparative analysis with structurally or functionally related compounds:

Tribromoneopentanol (Non-Deuterated)

  • Key Differences: Isotopic Composition: this compound contains eight deuterium atoms, increasing its molecular weight by ~8 atomic mass units compared to the non-deuterated form. This difference is critical for distinguishing signals in mass spectrometry . Applications: The non-deuterated form is used in synthesis and material science, whereas the deuterated version serves as an internal standard for analytical precision.

Tribenzothiophene-d8

  • Structural Contrast: Tribenzothiophene-d8 features a sulfur-containing aromatic ring system, unlike the aliphatic brominated alcohol structure of tribromoneopentanol-d7.
  • Analytical Utility: Both compounds are deuterated standards, but tribenzothiophene-d8 is typically employed in polycyclic aromatic hydrocarbon (PAH) analysis, while this compound is used in halogenated solvent or metabolite detection .

Other Deuterated Alcohols (e.g., Tramazoline-d8, Trimetozine-d8)

  • Functional Similarities: These compounds share the use of deuterium for isotopic labeling but differ in core structures and applications. For example, tramazoline-d8 is a deuterated α-adrenergic agonist used in pharmacokinetic studies, whereas this compound is tailored for environmental or industrial chemical analysis .

Physicochemical Properties

  • Boiling/Melting Points: Slightly elevated compared to non-deuterated analogs due to isotopic mass effects.
  • Solubility: Similar to non-deuterated forms but may vary slightly in deuterated solvents.
  • Stability : Enhanced resistance to proton exchange in NMR studies, improving signal resolution .

Analytical Chemistry

This compound is critical in:

  • Mass Spectrometry : Acts as an internal standard for quantifying brominated flame retardants or industrial byproducts.
  • NMR Spectroscopy: Deuterium labeling reduces background noise, enabling precise structural elucidation of complex mixtures .

Environmental Monitoring

Deuterated standards like this compound are indispensable for tracking halogenated pollutants in water and soil, leveraging their isotopic signatures to differentiate anthropogenic vs. natural sources.

Notes and Limitations

Synthetic Challenges : Deuterated analogs require specialized synthesis routes to ensure isotopic purity, which may limit commercial availability .

Regulatory Considerations : Impurity profiles for deuterated standards must adhere to stringent guidelines, as highlighted in pharmacopeial methods .

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